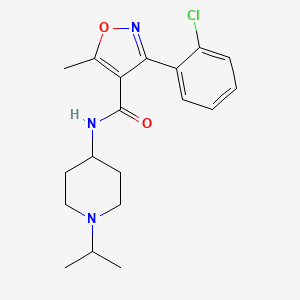![molecular formula C20H13NOS2 B4978715 6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B4978715.png)
6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterocyclic compounds, especially those containing thiazepine rings, are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The synthesis and analysis of these compounds can provide insights into their structure-activity relationships, aiding in the development of new materials and drugs.
Synthesis Analysis
The synthesis of thienyl-substituted benzothiazepines typically involves cyclization reactions and the use of specific reagents to introduce the thienyl group. A study by Letois et al. (1992) describes the synthesis of trans-thienyl-3-ethoxycarbonyl-2,3-dihydro[1,5]benzothiazepin-4(5H)-ones, which could be related to the synthesis pathway of the compound , highlighting the importance of cyclization reactions and the role of triethylamine hydrochloride in the synthesis process (Letois, Lancelot, Saturnino, Robba, & Caprariis, 1992).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's chemical behavior and potential interactions. Techniques such as X-ray crystallography, NMR, and mass spectrometry are commonly used to elucidate the structure of complex molecules. For instance, Naveen et al. (2019) conducted a detailed structural analysis of a benzodiazepine derivative, which could provide insights into methods for analyzing the structure of 6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (Naveen, Kumara, Al-Maqtari, Urs, Jamalis, Reddy, Lingegowda, & Lokanath, 2019).
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds like 6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves various reactions such as nucleophilic substitutions, electrophilic additions, and ring-closure mechanisms. A study by Chimirri et al. (1998) on benzodiazepine derivatives highlights the potential chemical reactions and properties, including interactions with receptors and biological systems, which may provide a foundation for understanding the chemical behavior of thiazepin derivatives (Chimirri, De Sarro, De Sarro, Gitto, Quartarone, Zappalà, Constanti, & Libri, 1998).
将来の方向性
作用機序
Target of Action
It is known that this compound is an electron-rich unit used in the synthesis of low band gap polymers for organic photovoltaics .
Mode of Action
The compound interacts with its targets by enhancing the Intramolecular Charge Transfer (ICT) effect between the electron-rich group and the electron-deficient group. This interaction results in improved π-electron delocalization, a lower band gap, and increased light-harvesting ability of the organic photovoltaics .
Biochemical Pathways
The compound affects the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a lower band gap. This change in energy levels can affect the absorption spectrum of the organic photovoltaic device, allowing it to absorb light up to certain wavelengths .
Result of Action
The result of the compound’s action is the production of low band gap polymers that have increased light-harvesting ability. These polymers can absorb light up to certain wavelengths, making them useful in the production of organic photovoltaic devices .
特性
IUPAC Name |
11-thiophen-2-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NOS2/c22-19-13-7-2-1-6-12(13)18-17(19)20(16-10-5-11-23-16)24-15-9-4-3-8-14(15)21-18/h1-11,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQKUEXFFGOHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(2-{[(3,9-dioxo-3H-pyrrolo[1,2-a]indol-2(9H)-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4978657.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine](/img/structure/B4978671.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)

amine oxalate](/img/structure/B4978691.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)

![N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine](/img/structure/B4978718.png)